![molecular formula C19H22N2O3S B4015989 1-[(4-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4015989.png)
1-[(4-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide
Overview
Description
The compound “1-[(4-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide” is a complex organic molecule that contains a piperidine ring, which is a common feature in many biologically active compounds . The molecule also contains a sulfonyl group attached to a methylphenyl group, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a phenyl ring, and a sulfonyl group. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the piperidine ring and the sulfonyl group. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the sulfonyl group could potentially react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Scientific Research Applications
- 1-(4-methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide has been investigated as a potential IDO inhibitor. Inhibition of IDO could enhance immune responses and delay tumor antigen tolerance after chemotherapy .
- Researchers have explored its free radical scavenging ability, which could be relevant for oxidative stress-related diseases .
IDO Inhibition for Immunotherapy
Antioxidant Properties
Crystallography and Structural Analysis
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many compounds with a piperidine ring are active in the central nervous system, but without specific studies on this compound, it’s difficult to predict its exact mechanism of action.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-phenylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-9-11-18(12-10-15)25(23,24)21-13-5-6-16(14-21)19(22)20-17-7-3-2-4-8-17/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPIAUJHQXSEJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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